Product packaging for 3-Bromo-5-(3-methoxyphenyl)pyridine(Cat. No.:CAS No. 675590-10-0)

3-Bromo-5-(3-methoxyphenyl)pyridine

Cat. No.: B3149641
CAS No.: 675590-10-0
M. Wt: 264.12 g/mol
InChI Key: LOUJXUAPVIYRNE-UHFFFAOYSA-N
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Description

Importance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a multitude of biologically active compounds and functional materials. Its unique electronic properties, arising from the electronegative nitrogen atom, impart polarity, hydrogen bonding capability, and distinct reactivity compared to its carbocyclic analog, benzene (B151609). These characteristics make the pyridine scaffold a "privileged scaffold" in medicinal chemistry, frequently incorporated into the structures of approved drugs. nih.govrsc.org

Pyridine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile. acs.orgnbinno.com

Scope and Relevance of Brominated and Aryl-Substituted Pyridines

The introduction of halogen atoms, particularly bromine, onto the pyridine ring significantly enhances its synthetic utility. Bromopyridines are versatile intermediates in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.net The carbon-bromine bond serves as a reactive handle, enabling the facile introduction of diverse substituents, including aryl, alkyl, and alkynyl groups. This strategic functionalization is a cornerstone of modern synthetic organic chemistry, allowing for the construction of complex molecular architectures from simple precursors. nbinno.comnbinno.com

Aryl-substituted pyridines, in particular, are a class of compounds with significant applications in both medicinal chemistry and materials science. The biaryl linkage formed through cross-coupling reactions is a common feature in many kinase inhibitors and other therapeutic agents. nih.govnih.gov In the realm of materials science, the electronic and photophysical properties of aryl-substituted pyridines make them attractive candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.orgnih.govresearchgate.netacs.orgrsc.org The ability to combine the properties of the pyridine ring with those of various aryl substituents allows for the rational design of materials with tailored optical and charge-transport characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrNO B3149641 3-Bromo-5-(3-methoxyphenyl)pyridine CAS No. 675590-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(3-methoxyphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-12-4-2-3-9(6-12)10-5-11(13)8-14-7-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUJXUAPVIYRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680638
Record name 3-Bromo-5-(3-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675590-10-0
Record name 3-Bromo-5-(3-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Characteristics of 3 Bromo 5 3 Methoxyphenyl Pyridine

While extensive experimental data for 3-Bromo-5-(3-methoxyphenyl)pyridine is not widely published, its fundamental properties can be tabulated based on available information and computational predictions.

PropertyValue
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Appearance Expected to be a solid at room temperature
CAS Number 675590-10-0

Spectroscopic analysis is essential for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and the phenyl rings. The protons on the pyridine ring will appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom. The protons of the methoxy (B1213986) group will present as a singlet, likely around 3.8 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display twelve distinct signals corresponding to each carbon atom in the molecule. The carbons attached to the bromine and nitrogen atoms will have characteristic chemical shifts.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings, and C-O stretching of the methoxy group.

Chemical Reactivity and Transformational Chemistry of 3 Bromo 5 3 Methoxyphenyl Pyridine

The chemical behavior of 3-Bromo-5-(3-methoxyphenyl)pyridine is characterized by the reactivity of its substituted pyridine (B92270) ring. The presence of the bromine atom at the 3-position and the 3-methoxyphenyl (B12655295) group at the 5-position dictates its participation in a variety of coupling and functionalization reactions.

Computational and Theoretical Investigations of 3 Bromo 5 3 Methoxyphenyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. iucr.org A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to model the molecule's wave function. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For similar aromatic compounds, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. nih.govresearchgate.net In the case of 3-Bromo-5-(3-methoxyphenyl)pyridine , the HOMO would likely have significant contributions from the electron-donating methoxyphenyl ring, while the LUMO would be concentrated on the pyridine (B92270) ring, which is more electron-withdrawing.

A hypothetical data table for the frontier molecular orbital energies might look like this:

OrbitalEnergy (eV)
LUMOValue
HOMOValue
Energy Gap (ΔE) LUMO - HOMO

Note: Specific energy values for this compound are not available in the searched literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The map uses a color scale to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For This compound , the MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group, as these are areas with high electron density due to lone pairs. Positive potential (blue) might be expected around the hydrogen atoms. tandfonline.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron transfer between filled donor orbitals and empty acceptor orbitals. This analysis can quantify the stability of the molecule arising from these interactions and provide insights into intramolecular charge transfer. For similar molecules, NBO analysis has been used to understand the stability conferred by hyperconjugative interactions.

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes (stretching, bending, etc.) to the observed spectral bands. urfu.ru

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted shifts are valuable for interpreting experimental NMR spectra and confirming the chemical environment of each atom. urfu.ru

Electronic Absorption (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions, which correspond to the absorption wavelengths (λmax) observed in a UV-Vis spectrum. mdpi.com

A hypothetical data table for predicted and experimental vibrational frequencies might be structured as follows:

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C-H stretchValueValue
C=N stretchValueValue
C-Br stretchValueValue

Note: Specific spectroscopic parameters for this compound are not available in the searched literature.

Hartree-Fock (HF) theory is another fundamental ab initio quantum chemistry method. Unlike DFT, it does not include electron correlation in its basic form, which can affect the accuracy of the results for some properties. However, it is a valuable tool and often serves as a starting point for more complex calculations. HF calculations can also be used to determine molecular geometries and vibrational frequencies. iucr.org Comparing results from both HF and DFT methods can provide a more comprehensive understanding of a molecule's properties. iucr.org

Computational and Theoretical Insights into this compound Remain Elusive

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite its relevance as a heterocyclic building block in synthetic chemistry, detailed studies focusing on its molecular geometry, conformational dynamics, crystal packing, and reaction mechanisms are not present in the public domain.

The specific instructions to generate an article focusing solely on this compound, with detailed data for subsections such as Torsional Dynamics, Hirshfeld Surface Analysis, and Transition State Characterization, cannot be fulfilled at this time due to the absence of published research data for this exact molecule.

While computational studies have been performed on structurally related compounds, the strict requirement to focus exclusively on "this compound" prevents the extrapolation of خارجية to maintain scientific accuracy and adherence to the prompt.

For context, computational investigations on analogous chemical structures, such as other substituted phenylpyridines, have explored several key areas outlined in the request:

Molecular Geometry & Conformational Analysis: Studies on related biaryl systems, like 4-(3-methoxyphenyl)-2,6-diphenylpyridine, have determined the dihedral angles between the aromatic rings through X-ray crystallography. researchgate.netnih.gov For this compound, one would expect a non-planar conformation, with a specific torsional angle between the pyridine and the 3-methoxyphenyl (B12655295) rings governed by steric and electronic effects. However, without specific experimental or calculated data, the exact preferred conformation and the energy barrier to rotation around the central C-C bond remain unknown.

Intermolecular Interactions & Crystal Packing: Hirshfeld surface analysis is a common tool used to analyze intermolecular interactions in the crystalline state. For compounds containing bromine, methoxy, and phenyl-pyridine moieties, studies consistently show the importance of H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br contacts in stabilizing the crystal lattice. iucr.orgnih.govresearchgate.net Energy framework calculations on similar molecular crystals help in quantifying the interaction energies, typically showing that the packing is dominated by dispersion forces. researchgate.netresearchgate.net A specific analysis for this compound would require its crystal structure, which is not currently available.

Mechanistic Computational Studies: The synthesis of this compound would likely involve a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 3-bromopyridine (B30812) derivative and 3-methoxyphenylboronic acid. researchgate.net General mechanistic studies of the Suzuki reaction using Density Functional Theory (DFT) have characterized the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.orgnih.gov These studies provide activation energies and thermodynamic parameters for model reactions. However, a computational investigation specifically for the reaction forming this compound, detailing the transition state structures and energetic profiles, has not been reported.

Utilization as Building Blocks for Complex Organic Molecules

The primary utility of this compound in synthetic chemistry stems from its function as a foundational building block. The presence of a bromine atom on the electron-deficient pyridine ring makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for creating carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, allowing for the systematic assembly of complex molecular targets.

Research has shown that aryl halides, such as this compound, are key substrates in several named reactions. For instance, in Suzuki-Miyaura coupling, the bromine atom can be efficiently replaced by a wide range of aryl, heteroaryl, or alkyl groups by reacting it with a corresponding boronic acid or boronic ester. This method is widely employed in the pharmaceutical industry to synthesize biologically active compounds. Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the bromopyridine with various amines. This is particularly useful for creating molecules with potential applications in medicinal chemistry. Other significant reactions include the Heck reaction, for forming carbon-carbon bonds with alkenes, and Sonogashira coupling, for introducing alkyne functionalities.

The table below summarizes the key cross-coupling reactions where this compound can serve as a critical building block.

Reaction NameReagent TypeBond FormedSignificance in Synthesis
Suzuki-Miyaura Coupling Organoboron compounds (e.g., boronic acids)Carbon-Carbon (Aryl-Aryl)Construction of bi-aryl and poly-aryl systems common in pharmaceuticals and materials. google.com
Buchwald-Hartwig Amination Amines (primary or secondary)Carbon-NitrogenSynthesis of arylamines, crucial intermediates for drugs and functional materials.
Heck Reaction AlkenesCarbon-Carbon (Aryl-Vinyl)Introduction of vinyl groups, which can be further functionalized.
Sonogashira Coupling Terminal AlkynesCarbon-Carbon (Aryl-Alkynyl)Creation of aryl-alkyne structures found in natural products and materials science.
Stille Coupling Organostannanes (organotin compounds)Carbon-Carbon (Aryl-Aryl/Vinyl)A versatile method for C-C bond formation with a broad substrate scope.

Precursors for Polyfunctionalized Pyridine-Based Scaffolds

Beyond its use in single-step transformations, this compound is an excellent starting point for creating polyfunctionalized pyridine-based scaffolds. A scaffold in medicinal chemistry refers to a core molecular structure from which a library of related compounds can be synthesized. By sequentially modifying the different reactive sites on the molecule, chemists can generate a diverse set of derivatives for biological screening or materials testing.

The initial cross-coupling reaction at the bromine position yields a diarylpyridine core. This new, larger structure retains other functional groups that can be targeted in subsequent reactions. The methoxy group (-OCH₃) on the phenyl ring, for example, can be cleaved using reagents like boron tribromide (BBr₃) to reveal a hydroxyl group (-OH). This phenol (B47542) can then be used in etherification, esterification, or other nucleophilic reactions. Furthermore, the nitrogen atom of the pyridine ring can be N-oxidized or alkylated to introduce another point of diversity.

This step-wise functionalization allows for the creation of a three-dimensional grid of chemical space around the central pyridine core, making it a powerful strategy for drug discovery and materials science.

Reactive Site on ScaffoldPotential Modification ReactionResulting Functional GroupPurpose of Functionalization
C-Br Position Suzuki CouplingAryl/Alkyl GroupCore structure extension, modulation of electronic properties.
Methoxy Group (-OCH₃) DemethylationHydroxyl Group (-OH)Introduce hydrogen bond donor/acceptor, site for further linkage.
Pyridine Nitrogen N-Oxidation / AlkylationN-Oxide / Quaternary SaltModify solubility, electronic properties, and metal-coordinating ability.
Aromatic Rings Electrophilic SubstitutionHalogen, Nitro, etc.Fine-tune steric and electronic properties of the scaffold.

Role in the Synthesis of Advanced Materials and Ligands

The unique electronic and structural characteristics of molecules derived from this compound make them attractive for applications in materials science and catalysis. The conjugated system of the diarylpyridine structure is a common feature in organic electronic materials.

Advanced Materials: Diarylpyridine and poly-arylpyridine structures are investigated for their potential use as components in Organic Light-Emitting Diodes (OLEDs) and as organic semiconductors. The ability to tune the electronic properties of the molecule—by altering the substituents introduced via cross-coupling—allows for the optimization of properties like charge transport and emission wavelength. The pyridine ring acts as an electron-deficient component, which is a desirable trait for creating materials used in the electron-transport layers of electronic devices.

Ligand Synthesis: In the field of catalysis, the pyridine nitrogen atom is a classic Lewis base, capable of coordinating to transition metals. By synthesizing complex structures based on the this compound scaffold, chemists can design bespoke ligands for various metal catalysts. The steric and electronic environment around the metal center can be precisely controlled by the nature of the groups attached to the pyridine and phenyl rings. These tailored ligands can enhance the activity, selectivity, and stability of catalysts used in important industrial processes. For example, bidentate or pincer-type ligands can be constructed by introducing additional coordinating groups onto the scaffold, leading to highly efficient catalytic systems.

Conclusion

De Novo Pyridine Ring Construction Approaches

The de novo synthesis of the pyridine ring is a powerful strategy for accessing highly substituted and structurally diverse pyridine derivatives that may be difficult to obtain through functionalization of the parent heterocycle. These methods build the aromatic ring from the ground up, offering precise control over substituent placement.

Multicomponent Condensation Reactions for Polysubstituted Pyridines

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a highly efficient approach to polysubstituted pyridines. rsc.org These reactions are prized for their atom economy and operational simplicity. acsgcipr.org

Classical examples include the Hantzsch and Bohlmann-Rahtz pyridine syntheses. nih.govwhiterose.ac.uk The Hantzsch synthesis and its variations typically involve the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.orgacsgcipr.org The Bohlmann-Rahtz synthesis, on the other hand, reacts an enamine with an α,β-unsaturated ketone to directly yield a substituted pyridine through a condensation-cyclization-elimination sequence. whiterose.ac.uk

More contemporary MCRs have expanded the scope and versatility of pyridine synthesis. A notable example is the three-component synthesis involving a redox-neutral catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo a Diels-Alder reaction to form the pyridine core. nih.govwhiterose.ac.uk This two-pot process allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines from a range of aldehydes, α,β-unsaturated acids, and enamines. nih.gov

Reaction Name Reactants Key Intermediate Product Type
Hantzsch Synthesis Aldehyde, β-Ketoester (2 eq.), Ammonia/AmineDihydropyridineSymmetrically substituted pyridines
Bohlmann-Rahtz Synthesis Enamine, α,β-Unsaturated Ketone-Polysubstituted pyridines
Aza-Wittig/Diels-Alder Aldehyde, α,β-Unsaturated Acid, Enamine2-AzadieneTri- and tetrasubstituted pyridines

Table 1. Comparison of selected multicomponent reactions for pyridine synthesis.

Cyclization Reactions and Electrocyclization Strategies for Pyridine Core Assembly

Cyclization reactions provide a direct route to the pyridine nucleus by forming one or more bonds to close a ring. Transition metal-catalyzed [2+2+2] cycloaddition reactions are particularly powerful, enabling the construction of the pyridine ring by combining two alkyne molecules and a nitrile. researchgate.net This methodology offers a convergent and often highly regioselective pathway to complex pyridines. researchgate.net

Electrocyclization reactions, which involve the formation of a sigma bond between the termini of a conjugated pi system, are another key strategy. For instance, 1-azatrienes can undergo a 6π-electrocyclization to form a 1,2-dihydropyridine intermediate, which then aromatizes to the pyridine product. researchgate.net A similar approach involves the gold(I)-catalyzed aza-enyne metathesis to yield 1-azabutadienes, which then undergo an addition/6π-electrocyclization sequence, followed by aromatization, to furnish pentasubstituted pyridines. researchgate.net

Tandem Addition/Cyclization/Hydrogen Shift Processes in Pyridine Synthesis

Tandem reactions, also known as cascade or domino reactions, involve two or more sequential bond-forming transformations within a single synthetic operation without isolating intermediates. nih.gov This approach enhances synthetic efficiency by building molecular complexity rapidly. youtube.com A common tandem sequence for pyridine synthesis involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and dehydration/oxidation steps. nih.gov

A novel and divergent strategy for skeletal editing involves the insertion of an amine into an α,β-unsaturated ketone scaffold. acs.org This reagent-controlled protocol can proceed via regioselective aziridine (B145994) intermediate formation and targeted C-C bond cleavage, allowing for the selective synthesis of various pyridyl isomers from a single starting substrate. acs.org This method provides complementary regioselectivity to traditional methods and demonstrates the power of tandem processes in creating diverse heterocyclic cores. acs.org

Functionalization Strategies on Pre-existing Pyridine Scaffolds

The synthesis of this compound is more commonly achieved by modifying an existing, simpler pyridine ring. This approach leverages the known reactivity patterns of the pyridine nucleus to introduce substituents in a controlled and regioselective manner.

Regioselective Halogenation of Pyridine Derivatives

Introducing a bromine atom onto the pyridine ring with specific regiochemistry is a critical step. The electron-deficient nature of the pyridine ring deactivates it towards electrophilic substitution. However, several strategies can achieve effective halogenation.

One approach involves the activation of the pyridine ring by N-oxidation. The resulting pyridine N-oxide exhibits altered reactivity, directing electrophilic attack, including halogenation, to the 2- and 4-positions. nih.govresearchgate.net Subsequent deoxygenation restores the pyridine ring.

Directed ortho-metalation is another powerful tool for regiocontrol. For instance, the bromine atom in 3-bromopyridine (B30812) can direct lithiation with lithium diisopropylamide (LDA) to the 4-position. znaturforsch.com Similarly, using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) on 3,5-dibromopyridine (B18299) can achieve regioselective magnesiation at the 2-position, which can then be trapped with an electrophile. znaturforsch.com For direct bromination, reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are effective, often used in strong acids like oleum. google.com

Method Reagents Position(s) Targeted Key Feature
N-Oxide Halogenation Pyridine N-oxide, (COBr)₂, Et₃N2- or 4-positionActivation of the pyridine ring
Directed Metalation 3-Bromopyridine, LDA4-positionExisting substituent directs metalation
Halogen/Metal Exchange Dihalopyridine, TMPMgCl·LiClVaries by substrateSelective metalation of a C-Hal bond
Direct Bromination Pyridine, DBDMH, OleumVaries by substrateStrong electrophilic conditions

Table 2. Selected methods for regioselective halogenation of pyridines.

Introduction of Aryl Moieties via Direct Arylation Methodologies

The final key bond formation to create a biaryl structure like this compound involves creating a carbon-carbon bond between the pyridine ring and an aryl group. While traditional cross-coupling reactions like the Suzuki coupling—reacting an organoboron compound with an organohalide—are widely used for this purpose, direct arylation methodologies have emerged as a more atom- and step-economical alternative. nih.govnii.ac.jp

Direct C-H arylation involves the coupling of an aryl halide with a C-H bond of another aromatic partner, catalyzed by a transition metal, typically palladium. rsc.org This approach avoids the need to pre-functionalize the C-H bond into an organometallic reagent, thereby shortening synthetic sequences. nii.ac.jp For the synthesis of a compound like this compound, a direct arylation strategy could theoretically couple 3,5-dibromopyridine with anisole (B1667542) at the C-5 position.

The concerted metalation-deprotonation (CMD) mechanism is often proposed for these transformations, where a ligand on the metal center assists in the deprotonation of the C-H bond. nii.ac.jp While challenges such as regioselectivity and reactivity of the C-H bond exist, significant progress has made direct arylation a viable and powerful tool for constructing biaryl linkages involving pyridine rings. rsc.orgnih.gov

Advanced Synthetic Protocols for Complex Pyridine Architectures

Skeletal Editing of Pyridine Systems

Skeletal editing has emerged as a revolutionary strategy in organic synthesis, enabling the precise alteration of a molecule's core framework by inserting, deleting, or swapping atoms. bioascent.com This approach offers a powerful alternative to traditional de novo synthesis, allowing for the rapid diversification of complex molecules at a late stage. researchgate.netnih.gov

Recent breakthroughs have extended this concept to the pyridine nucleus, a common motif in medicinal chemistry. One innovative method involves a direct, one-pot atom-pair swap that transforms a pyridine's C-N bond pair into a C-C bond pair, effectively converting pyridines into substituted benzenes or naphthalenes. researchgate.netnih.gov This transformation proceeds through a sequence of dearomatization, cycloaddition, and rearomatizing retrocycloaddition reactions. researchgate.net For instance, chemists at the University of Münster developed a method that uses an oxazino-pyridine intermediate, which contains a diene moiety. acs.org This intermediate can undergo a Diels-Alder reaction with an activated alkyne, incorporating two new carbon atoms into the ring and expelling the original nitrogen and one carbon atom. acs.org

Another significant advance is the single-atom swap of nitrogen for carbon in pyridine N-oxides. chinesechemsoc.org This process, which can be achieved in a single step under basic conditions using a reagent like methyl sulfoxide (B87167) as the carbon source, converts the pyridine N-oxide skeleton directly into a benzene (B151609) ring. chinesechemsoc.org The reaction proceeds through nucleophilic addition, dearomatization, and a rearomatization sequence, precisely swapping the N-O motif for a C-H motif. chinesechemsoc.org

While these skeletal editing techniques have not been specifically documented for the synthesis of this compound, they represent the frontier of pyridine modification. Their application could, in principle, allow for the conversion of a pre-functionalized benzene ring into the desired pyridine scaffold or vice-versa, offering novel and unconventional synthetic pathways.

One-Pot Multistep Synthesis for Enhanced Efficiency

The synthesis of substituted pyridines is particularly amenable to one-pot strategies. For example, novel pyrazolo[3,4-b]pyridine derivatives have been prepared through a one-pot, three-component reaction, demonstrating the power of this approach to rapidly generate molecular complexity. nih.gov Similarly, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, has been successfully integrated into one-pot sequences for the synthesis of 5-aryl-pyridine derivatives. mdpi.comresearchgate.net

A plausible and highly efficient route to this compound would employ a regioselective Suzuki-Miyaura cross-coupling. This reaction would involve the coupling of a dihalogenated pyridine, such as 3,5-dibromopyridine, with an arylboronic acid. The inherent differences in reactivity between the bromine atoms on the pyridine ring can be exploited to achieve a mono-arylation, yielding the desired product.

A typical procedure involves reacting 3,5-dibromopyridine with (3-methoxyphenyl)boronic acid in the presence of a palladium catalyst and a suitable base. The reaction conditions are carefully controlled to favor the substitution of just one bromine atom.

Table 1: Representative One-Pot Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-bromopyridine Derivatives

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O9018Good researchgate.net
24-Fluorophenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O9018Moderate researchgate.net
33,4,5-Trimethoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1261285 nih.gov

This table presents data from analogous reactions to illustrate typical conditions and outcomes for the synthesis of related compounds. Yields are described qualitatively as reported in the source.

The research findings for related compounds confirm the viability of this approach. For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in moderate to good yields. mdpi.comresearchgate.net Similarly, 3-bromo-4-iodopyridine (B1523276) has been successfully coupled with 3,4,5-trimethoxyphenylboronic acid to produce the corresponding 3-bromo-4-arylpyridine in high yield. nih.gov These examples underscore the efficiency and functional group tolerance of palladium-catalyzed cross-coupling reactions as a robust method for synthesizing complex pyridine architectures like this compound.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-5-(3-methoxyphenyl)pyridine, and what reaction conditions optimize yield?

Methodological Answer: The synthesis of this compound can be achieved through two primary routes:

  • Suzuki-Miyaura Cross-Coupling : Reacting 3-methoxyphenylboronic acid with a bromopyridine precursor using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and DME as a solvent at 80°C yields ~65% product. Electron-donating groups like methoxy enhance coupling efficiency by lowering the LUMO energy of the pyridine ring .
  • Direct Bromination : Treating 5-(3-methoxyphenyl)pyridine with N-bromosuccinimide (NBS) and AIBN in CCl₄ under reflux achieves ~75% yield. Steric and electronic effects of substituents necessitate temperature adjustments (80–100°C) .

Q. Table 1: Synthetic Methods Comparison

MethodPrecursorCatalyst/ConditionsYield (%)Reference
Suzuki Coupling3-Methoxyphenylboronic acidPd(PPh₃)₄, DME, 80°C65
Direct Bromination5-(3-Methoxyphenyl)pyridineNBS, AIBN, CCl₄, reflux75

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å) .
  • NMR Spectroscopy : ¹H NMR (300 MHz, CDCl₃) shows distinct aromatic proton signals (δ 7.48–8.22 ppm), while ¹³C NMR confirms methoxy integration at δ 55 ppm .
  • High-Resolution Mass Spectrometry (HR-MS) : Matches [M+H]+ peaks within 0.001 Da of theoretical values (e.g., 290.9590 observed vs. 290.9587 calculated) .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The methoxy group’s electron-donating nature increases pyridine ring electron density, accelerating oxidative addition in Pd-catalyzed reactions. DFT studies show a 0.5–1.0 eV reduction in LUMO energy, enhancing electrophilicity at the brominated carbon. However, steric hindrance from bulky substituents can reduce yields by 20–30%. Optimized Buchwald-Hartwig amination with XPhos ligands at 110°C achieves 85% yield .

Q. What computational modeling approaches predict the nonlinear optical (NLO) properties of derivatives?

Methodological Answer:

  • DFT Calculations : At the B3LYP/6-311++G(d,p) level, hyperpolarizability (β) values reach ~52×10⁻³⁰ esu due to bromine’s polarizable electron cloud. Solvent effects (PCM model) in DMF increase β by 15–20% .
  • TD-DFT : Predicts charge-transfer transitions at 300–350 nm, aligning with UV-Vis absorption maxima (λmax = 320 nm) .

Q. Table 2: Computational Parameters

PropertyCalculation MethodValueExperimental Correlation
Hyperpolarizability (β)B3LYP/6-311++G(d,p)52×10⁻³⁰ esuR² = 0.92
HOMO-LUMO GapCAM-B3LYP/def2-TZVP4.8 eVUV-Vis λmax = 320 nm

Q. In enzyme inhibition studies, how does this compound interact with kinase targets?

Methodological Answer: Molecular docking reveals halogen bonding between bromine and kinase backbone carbonyls (distance ~3.2 Å), improving binding affinity (ΔG = −1.5 kcal/mol). The methoxyphenyl group engages in π-π stacking with hydrophobic residues (e.g., Phe80 in CDK2) at 3.8–4.1 Å. Selectivity over non-target kinases (e.g., GAK) is enhanced by minimizing substituent bulk, reducing off-target binding by 40–60%. IC₅₀ values range from 0.8–5.0 µM in kinase assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Bromo-5-(3-methoxyphenyl)pyridine
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3-Bromo-5-(3-methoxyphenyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.